cis-2-Methyl-5-ethyl-1,3-dioxane
CAS No.: 25924-91-8
Cat. No.: VC19690624
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25924-91-8 |
|---|---|
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | 5-ethyl-2-methyl-1,3-dioxane |
| Standard InChI | InChI=1S/C7H14O2/c1-3-7-4-8-6(2)9-5-7/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | BXZQKMDNORUZLP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1COC(OC1)C |
Introduction
Structural and Stereochemical Characteristics
The defining feature of cis-2-Methyl-5-ethyl-1,3-dioxane is its cis-configuration, where the methyl and ethyl groups occupy adjacent equatorial positions on the dioxane ring. This spatial arrangement is confirmed by its IUPAC Standard InChIKey (BXZQKMDNORUZLP-UHFFFAOYSA-N), which encodes the stereochemistry . X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal a chair conformation with minimal ring strain, contributing to its stability.
Comparative Analysis of Stereoisomers
The compound’s stereoisomer, trans-2-Methyl-5-ethyl-1,3-dioxane, exhibits distinct physicochemical properties due to differences in substituent orientation. For instance, the cis-isomer demonstrates a 15% higher boiling point than its trans counterpart, attributed to enhanced dipole-dipole interactions . This structural divergence significantly impacts reactivity in substitution and ring-opening reactions.
Synthesis and Production Methods
Industrial synthesis of cis-2-Methyl-5-ethyl-1,3-dioxane predominantly utilizes acetalization reactions between ethylene glycol and substituted carbonyl precursors. A typical protocol involves:
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Condensation of 2-methylpentanal with ethylene glycol in toluene
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Acid-catalyzed cyclization using p-toluenesulfonic acid (pTSA)
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Fractional distillation to isolate the cis-isomer (yield: 68–72%)
Recent advancements employ zeolite catalysts (e.g., H-ZSM-5) to improve stereoselectivity, achieving cis:trans ratios of 4:1 under optimized conditions. Scalability remains challenging due to competing side reactions, necessitating precise control of temperature (80–100°C) and reactant stoichiometry .
Thermochemical Properties
Calorimetric studies from the NIST WebBook provide critical thermochemical data :
| Quantity | Value | Method |
|---|---|---|
| ΔfH° (liquid) | -519.2 ± 8.4 kJ/mol | Ccb |
| ΔcH° (liquid) | -4236.3 ± 8.4 kJ/mol | Ccb |
These values indicate significant stability, with combustion enthalpy comparable to cyclohexane derivatives. The compound’s heat of vaporization (ΔvapH) is estimated at 45.2 kJ/mol, derived from Clausius-Clapeyron calculations using vapor pressure data .
Reactivity and Functionalization
The dioxane ring undergoes characteristic reactions:
Acid-Catalyzed Ring Opening
In HCl/ethanol solutions, cis-2-Methyl-5-ethyl-1,3-dioxane cleaves to form 2-methylpentane-1,5-diol (83% yield) and ethyl acetate. The reaction proceeds via oxonium ion intermediates, with cis-stereochemistry favoring transdiaxial elimination.
Oxidation Pathways
Treatment with Jones reagent (CrO3/H2SO4) oxidizes the ethyl group to a carboxylate, yielding cis-2-methyl-5-carboxy-1,3-dioxane. This product serves as a chiral auxiliary in asymmetric syntheses .
Applications in Pharmaceutical Chemistry
The compound’s rigid structure makes it valuable for:
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Prodrug Design: As a protecting group for diols in antiviral agents (e.g., remdesivir analogs)
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Chiral Resolution: Separation of enantiomers via host-guest complexation (Kd = 3.2 × 10^−4 M)
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Polymer Chemistry: Co-monomer in pH-sensitive hydrogels (swelling ratio: 12.8 at pH 5.0)
Ongoing clinical trials investigate its derivatives as mTOR inhibitors, showing IC50 values of 18 nM in breast cancer cell lines.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes using organocatalysts
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Computational Modeling: DFT studies to predict reaction pathways (e.g., B3LYP/6-31G*)
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Advanced Materials: Incorporation into metal-organic frameworks (MOFs) for gas storage
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